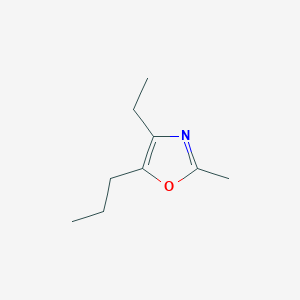

2-Methyl-4-ethyl-5-propyloxazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88300-06-5 |

|---|---|

Molekularformel |

C9H15NO |

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

4-ethyl-2-methyl-5-propyl-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3 |

InChI-Schlüssel |

OJFZPFCEFJXLIK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(N=C(O1)C)CC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Methyl 4 Ethyl 5 Propyloxazole and Analogous Tri Substituted Oxazoles

Classical and Conventional Approaches to the Oxazole (B20620) Core

Several classical methods for the construction of the oxazole ring have been established for over a century and remain in use due to their reliability and predictability. These methods typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis and Contemporary Variations

The Robinson-Gabriel synthesis is a cornerstone for the formation of oxazoles, involving the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgnih.gov This reaction is typically promoted by a cyclodehydrating agent. wikipedia.org The requisite 2-acylamino ketone precursors can be prepared through various means, including the Dakin-West reaction. wikipedia.org

A potential synthetic route to 2-Methyl-4-ethyl-5-propyloxazole via the Robinson-Gabriel synthesis would start from 3-acetamido-4-heptanone. The intramolecular cyclization and subsequent dehydration, facilitated by a dehydrating agent such as sulfuric acid or phosphorus pentoxide, would yield the desired trisubstituted oxazole.

Contemporary modifications of this method have expanded its utility. For instance, a one-pot synthesis combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates. researchgate.net While this variation is more suited for aryl-substituted oxazoles, it highlights the adaptability of the core Robinson-Gabriel cyclization. Another notable extension allows for the synthesis of substituted oxazoles from amino acid derivatives via the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Acylamino ketone | Cyclodehydrating agent (e.g., H₂SO₄) | Heat | 2,4,5-Trisubstituted oxazole | wikipedia.org |

| Oxazolone template | Aromatic nucleophile | AlCl₃, Trifluoromethanesulfonic acid | 2,4,5-Trisubstituted oxazole | researchgate.net |

| β-Keto amide | Dess-Martin periodinane, PPh₃, I₂, Et₃N | Stepwise oxidation and cyclodehydration | Substituted oxazole | wikipedia.org |

Fischer-Oxazole Synthesis and Related Protocols

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, involves the reaction of an aldehyde cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgorganic-chemistry.org This dehydration reaction typically yields 2,5-disubstituted oxazoles. wikipedia.orgorganic-chemistry.org

While the classical Fischer synthesis is primarily for 2,5-disubstituted oxazoles, modifications to introduce a substituent at the 4-position would be necessary for the synthesis of 2-Methyl-4-ethyl-5-propyloxazole. This would likely involve starting with a cyanohydrin derived from a ketone rather than an aldehyde, a less common variation of this reaction.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Aldehyde Cyanohydrin | Aromatic Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazole | wikipedia.orgorganic-chemistry.org |

| Mandelic acid nitrile | Benzaldehyde | Anhydrous HCl, Ether | 2,5-Diphenyloxazole | wikipedia.org |

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. researchgate.netmdpi.com It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov This reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.comnih.gov

To synthesize a 2,4,5-trisubstituted oxazole like 2-Methyl-4-ethyl-5-propyloxazole using this methodology, a modification is required. One approach involves a one-pot reaction of TosMIC with an aldehyde and an aliphatic halide in an ionic liquid, which has been shown to produce 4,5-disubstituted oxazoles. researchgate.netsigmaaldrich.com For the target compound, one could envision reacting an appropriate α-substituted TosMIC derivative with butanal, followed by alkylation. A more direct approach would be to use a substituted TosMIC reagent that already contains the C4-substituent.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Aldehyde | TosMIC | Base (e.g., K₂CO₃) | Methanol | 5-Substituted oxazole | mdpi.comnih.gov |

| Aldehyde | TosMIC | Aliphatic Halide | Ionic Liquid | 4,5-Disubstituted oxazole | researchgate.netsigmaaldrich.com |

| Aldehyde/Imine | TosMIC | Microwave irradiation | Methanol | 5-Aryl-1,3-oxazole | researchgate.net |

Bredereck Reaction and Optimized Modifications

The Bredereck reaction provides a route to oxazoles through the reaction of α-haloketones with amides or, more commonly, formamide (B127407) to yield unsubstituted C2 oxazoles. To obtain a 2-methyl substituted oxazole, acetamide (B32628) would be used in place of formamide. For the synthesis of 2-Methyl-4-ethyl-5-propyloxazole, the starting materials would be 1-bromo-2-pentanone and acetamide.

Optimized modifications of this reaction often focus on improving yields and reaction conditions. For instance, using α-hydroxyketones as starting materials in place of α-haloketones can provide a cleaner and more efficient process. wikipedia.org

Cycloisomerization of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a powerful and mild method for the synthesis of polysubstituted oxazoles. nih.gov This reaction can be promoted by various catalysts, including silica (B1680970) gel, acids, and transition metals. nih.gov The reaction proceeds through the cyclization of the propargylic amide to an oxazoline, which then isomerizes to the corresponding oxazole. wikipedia.org

To synthesize 2-Methyl-4-ethyl-5-propyloxazole, a suitable propargylic amide would be N-(1-ethyl-2-hexynyl)acetamide. Treatment of this substrate with a catalyst such as silica gel or a gold complex would be expected to yield the target oxazole. nih.gov Gold-catalyzed cycloisomerizations, in particular, have been shown to be highly efficient for this transformation.

| Substrate | Catalyst/Conditions | Product | Reference |

| Propargylic amide | Silica gel | Polysubstituted oxazole | nih.gov |

| Propargylic amide | Gold catalyst | Polysubstituted oxazole | |

| N-(1-ethyl-2-hexynyl)acetamide | Silica gel or Gold catalyst | 2-Methyl-4-ethyl-5-propyloxazole (Proposed) | N/A |

Modern and Catalytic Strategies for Regioselective Substitution of the Oxazole Ring

Modern synthetic efforts have focused on the development of catalytic methods for the direct and regioselective functionalization of the pre-formed oxazole ring. These approaches offer atom economy and the ability to introduce a wide range of substituents in a controlled manner.

Palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of the oxazole nucleus. For instance, the Negishi, Suzuki, and Stille couplings allow for the introduction of aryl, vinyl, and alkyl groups at specific positions of the oxazole ring, provided a suitable halo- or metallated-oxazole is available.

More recently, direct C-H activation has become a powerful tool for the regioselective arylation, alkenylation, and alkylation of oxazoles. Palladium catalysts are commonly employed for the direct arylation and alkenylation of oxazoles, typically at the C2 position. However, methods for C5-alkylation via palladium-catalyzed C-H bond activation have also been developed, using alkylboronic acids as the alkylating agents.

For the synthesis of a specific trisubstituted oxazole like 2-Methyl-4-ethyl-5-propyloxazole, one could envision a strategy starting from a simpler oxazole derivative, such as 2-methyloxazole. Sequential C-H functionalization at the C4 and C5 positions, or a combination of C-H functionalization and cross-coupling, could provide a convergent route to the target molecule.

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Direct Arylation | Oxazole | Aryl bromide | Pd(PPh₃)₄, t-BuOLi, Dioxane | 2-Aryloxazole | |

| C5-Alkylation | Oxazole | Alkylboronic acid | Pd(II) catalyst, DDQ | 5-Alkyloxazole | |

| Suzuki Coupling | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 4-Phenyl-6H-1,2-oxazine |

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Gold Catalysis)

Transition metals play a pivotal role in the formation of oxazole rings by facilitating the construction of C-N and C-O bonds. rsc.orgrsc.org Catalysts based on palladium, copper, and gold have been extensively explored for their efficiency and broad substrate scope in synthesizing polysubstituted oxazoles. rsc.orgrsc.orgacs.org

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for forming carbon-carbon bonds. libretexts.org This method has been adapted for the synthesis of polysubstituted oxazoles, offering a versatile route to functionalize the oxazole core. researchgate.netacs.org The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of oxazole-containing biaryl compounds, oxazol-4-ylboronates have been prepared and successfully coupled with various aryl halides using a palladium catalyst. researchgate.net An iterative two-step strategy has also been developed for the synthesis of C2-C4' linked poly-oxazoles, which includes a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate. researchgate.net This approach allows for the efficient, convergent synthesis of complex molecules like bis- and trisoxazoles. researchgate.net Furthermore, the functionalization of the oxazole 2- and 4-positions has been achieved through microwave-assisted Suzuki coupling of 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles with a variety of aryl and heteroaryl boronic acids. acs.org

The design of ligands for the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, can enhance the efficiency of the catalytic cycle. libretexts.org Triazole-based monophosphine ligands have been shown to be highly effective in palladium-catalyzed Suzuki-Miyaura coupling reactions of aryl chlorides. organic-chemistry.org

A novel one-pot method combining oxazole synthesis with a Suzuki-Miyaura coupling sequence has been developed for the creation of trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. doaj.org

Table 1: Examples of Suzuki-Miyaura Coupling for Oxazole Synthesis

| Coupling Partners | Catalyst System | Product Type | Reference |

| Oxazol-4-ylboronates and aryl halides | Palladium catalyst | Oxazole-containing biaryl compounds | researchgate.net |

| 2-Aryl-4-trifloyloxazoles and aryl/heteroaryl boronic acids | Palladium catalyst (microwave-assisted) | 2,4-Disubstituted oxazoles | acs.org |

| 4-Aryl-2-chlorooxazoles and aryl/heteroaryl boronic acids | Palladium catalyst (microwave-assisted) | 2,4-Disubstituted oxazoles | acs.org |

| Aryl chlorides and boronic acids | Pd/Triazole-based monophosphine ligands | Biaryl compounds | organic-chemistry.org |

Copper catalysis offers an efficient and economical pathway for the synthesis of oxazoles through oxidative cyclization. nih.govacs.org These reactions often proceed under mild conditions and demonstrate good functional group tolerance. acs.org

One approach involves the copper-catalyzed tandem oxidative cyclization of readily available starting materials like benzylamines and β-diketone derivatives. acs.org This method is considered a milder alternative to traditional synthetic routes. acs.org A proposed mechanism suggests the initial formation of an enamine, followed by copper-mediated intramolecular cyclization and subsequent oxidation to yield the polysubstituted oxazole. acs.org

Another strategy is the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which proceeds via vinylic C-H bond functionalization to produce 2,5-disubstituted oxazoles. nih.gov This reaction is believed to occur through a single-electron transfer mechanism, where Cu(II) acts as an oxidant to generate an enamide radical cation, which then cyclizes. nih.gov

Furthermore, a bimetallic system using both palladium and copper has been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.orgrsc.orgnih.gov This cascade reaction involves the formation of both C-N and C-O bonds, with water serving as the oxygen atom source. rsc.orgrsc.orgnih.gov

Table 2: Copper-Catalyzed Oxazole Synthesis

| Starting Materials | Catalyst | Product Type | Key Features | Reference |

| Benzylamines and β-diketones | Copper | Polysubstituted oxazoles | Tandem oxidative cyclization, mild conditions | acs.org |

| Enamides | Copper(II) | 2,5-Disubstituted oxazoles | Vinylic C-H functionalization, room temperature | nih.gov |

| Propargyl esters and benzylamines | Pd-catalyst/Cu-mediator | Trisubstituted oxazoles | Bimetal catalysis, water as oxygen source | rsc.orgrsc.orgnih.gov |

Metal-Free C-O Bond Cleavage Strategies for Oxazole Formation

In a move towards more sustainable synthesis, metal-free methods for oxazole formation have been developed. dntb.gov.uarsc.orgrsc.org One such strategy involves the C–O bond cleavage of an ester. dntb.gov.uarsc.orgrsc.org This one-pot synthesis combines C–O bond cleavage with C–N and C–O bond formation to produce substituted oxazoles in moderate to excellent yields. dntb.gov.uarsc.orgrsc.org The reaction proceeds smoothly under metal-free conditions and accommodates a wide range of functional groups. rsc.org For instance, substituted oxazoles can be synthesized from substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines. rsc.org This method has been shown to tolerate both electron-donating and electron-withdrawing groups on benzylamines, as well as aliphatic amines. researchgate.net

Another metal-free approach is the heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of a base like t-BuOK. nih.govacs.orgresearchgate.net This reaction regioselectively yields 2,4,5-trisubstituted oxazoles. nih.govacs.org

Iodine(III)-Mediated Cyclization Reactions

Hypervalent iodine reagents have emerged as mild and low-toxicity alternatives to heavy metals in organic synthesis. nih.gov Iodine(III) reagents can mediate the direct synthesis of highly substituted oxazoles from simple ketones and nitriles. nih.gov For example, the reaction of ketones with nitriles in the presence of iodosobenzene (B1197198) and a Brønsted acid can produce oxazoles. nih.gov A proposed mechanism involves the formation of an α-iodanyl ketone intermediate, which undergoes a Ritter-type reaction with the nitrile, followed by cyclization. nih.gov

Iodine(III) has also been used to promote the oxidative cyclization of N-styrylbenzamides to form 2,5-disubstituted oxazoles. organic-chemistry.org In this metal-free intramolecular reaction, the hypervalent iodine reagent PhI(OTf)₂, generated in situ, facilitates the C–O bond formation. organic-chemistry.org The reactions are typically fast and provide high yields. organic-chemistry.org

Furthermore, iodine-mediated reactions have been used for the synthesis of 1,4-disubstituted oxazoles from acetophenones and benzylamines. thieme-connect.com The proposed mechanism involves the initial formation of a glyoxal, followed by condensation with a benzylamine (B48309) and subsequent cyclization and iodine-mediated oxidation. thieme-connect.com

Photochemical Three-Component Assembly of Tri-substituted Oxazoles

Photochemical methods offer a catalyst- and additive-free approach to the synthesis of complex molecules. A novel visible-light-induced three-component reaction has been developed for the construction of complex 2,4,5-trisubstituted oxazoles from simple and readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgresearchgate.netresearchgate.net This reaction proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade, initiated by a photo-generated α-phosphonium carbene. rsc.orgresearchgate.net This method is noted for its high efficiency and broad substrate scope. rsc.orgresearchgate.net

Green Chemistry Principles in Oxazole Synthesis Development

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of oxazoles. ijpsonline.comijpsonline.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. ijpsonline.comijpsonline.commdpi.com

One example is the use of a magnetically separable palladium catalyst for the preparation of benzoxazoles from 2-aminophenol (B121084) and aldehydes in ethanol, a greener solvent. nanomaterchem.com The catalyst, a palladium(II) complex immobilized on silica-coated magnetic nanoparticles, can be easily recovered and reused multiple times. nanomaterchem.com

Electrochemical methods also align with green chemistry principles by avoiding the need for transition metals and toxic oxidants. rsc.orgresearchgate.net A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed for oxazole synthesis. rsc.org This method utilizes naturally abundant and inexpensive starting materials and operates in a sustainable catalytic system. rsc.org

The development of metal-free synthesis strategies, as discussed previously, is another significant contribution to green oxazole synthesis. dntb.gov.uarsc.orgrsc.org Additionally, the use of ionic liquids as reusable reaction media in methods like the van Leusen synthesis further exemplifies the application of green chemistry in this field. ijpsonline.com

Biocatalytic and Enzyme-Assisted Synthetic Routes

The application of enzymes in organic synthesis offers a powerful strategy for creating complex molecules under mild conditions. While direct enzymatic synthesis of 2,4,5-trisubstituted oxazoles is an emerging area, biocatalysis plays a crucial role in generating the necessary precursor molecules and modifying related chemical structures.

Research into the metabolic pathways of microorganisms reveals enzymes capable of highly specific transformations on substituted aromatic compounds. For instance, the fungus Aspergillus fumigatus can metabolize 4-ethylphenol, a related phenolic compound. nih.gov The process begins with hydroxylation of the methylene (B1212753) group by an NADPH and oxygen-dependent monooxygenase to form 1-(4'-hydroxyphenyl)ethanol, which is then oxidized to 4-hydroxyacetophenone. nih.gov This pathway demonstrates the potential of microbial enzymes to perform specific oxidations on alkyl-substituted phenols, a foundational reaction in building more complex substituted heterocycles.

Furthermore, enzyme-assisted approaches are pivotal in generating the chiral building blocks required for synthesis. Adenylate-forming enzymes like Streptomyces coelicolor MatB have been shown to be capable of producing various CoA-linked polyketide extender units, such as malonyl-CoA and (2R)-methylmalonyl-CoA. nih.gov These activated units are essential for in vitro polyketide synthase (PKS) reactions, which can be used to construct the carbon backbones that may be later cyclized into heterocyclic systems. nih.gov The ability of MatB to accept different diacids and generate extender units highlights a biocatalytic method for creating a diverse set of precursors for complex molecule synthesis. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various tri-substituted oxazoles.

One prominent method involves the microwave-promoted [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org Researchers have established that using potassium phosphate (B84403) as a base in an isopropanol (B130326) medium under microwave irradiation can efficiently produce 5-substituted oxazoles. acs.org This method highlights the fine control achievable with microwave synthesis; by adjusting the stoichiometry of the base, the reaction can be selectively directed towards either oxazoles or their oxazoline precursors. acs.org

Another effective approach is the rapid O,N-acylation-cyclodehydration cascade reaction of oximes with acid chlorides, which is significantly accelerated by microwave irradiation, leading to the formation of novel 2,4,5-trisubstituted oxazoles. nih.gov Microwave energy has also been employed in the synthesis of related benzoxazole (B165842) derivatives through a condensation reaction catalyzed by Santa Barbara Amorphous-15 (SBA-15) in the absence of a solvent. ijpsonline.com The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of other heterocycles, where reaction times have been reduced from several hours to mere minutes. nih.govmdpi.com

Below is a table summarizing key findings in microwave-assisted heterocycle synthesis, including conditions relevant to the formation of oxazole and analogous structures.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| [3+2] Cycloaddition | Aryl Aldehyde, TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65 °C, 350 W, 8 min | 96% | acs.org |

| Cascade Reaction | Oximes, Acid Chloride | - | - | Microwave Irradiation | Good | nih.gov |

| Condensation | 2-Amino-3-hydroxypyridine, Benzoyl Chloride | SBA-15 | DMF / Solvent-free | Microwave Irradiation | - | ijpsonline.com |

| Hantzsch Thiazole Synthesis | Bromo Ester, Phenylthiourea | - | PEG-400 | 100 °C, 100 W, 60 sec | - | nih.gov |

| Suzuki Coupling | 2-Acetyl-5-bromothiophene, Arylboronic Acids | Pd(II)-precatalyst | Water | Microwave Irradiation | Good | researchgate.net |

| Triazole Synthesis | Aminoguanidine, Carboxylic Acids | HCl | None / i-PrOH | 180 °C, 3 h | - | mdpi.com |

Table 1: Examples of Microwave-Assisted Synthesis of Oxazoles and Related Heterocycles.

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes that minimize or eliminate the use of hazardous solvents. These methodologies not only reduce environmental impact but also often simplify product purification.

A notable example is the copper-catalyzed, solvent-free annulation for producing 2,4,5-triarylated oxazoles. organic-chemistry.org This method proceeds via an oxidative reaction using molecular oxygen as the oxidant at mild temperatures, offering a facile and environmentally benign pathway to these compounds from readily available ketones and amines. organic-chemistry.orgacs.org The reaction is remarkable for its efficiency, involving the abstraction of six hydrogen atoms and the formation of both C–O and C–N bonds in a single cascade process. acs.org

The use of alternative, greener solvents is another key strategy. Deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, have emerged as promising eco-friendly reaction media. mdpi.com For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used as a solvent for the synthesis of thiazolo[5,4-d]thiazoles, a related class of heteroaromatic compounds. mdpi.com This approach avoids hazardous traditional solvents and can lead to improved yields and cleaner reaction profiles. mdpi.com The synthesis of other heterocyclic systems, such as thiazolidin-4-ones, has also been achieved under solvent-free and catalyst-free conditions, further underscoring the potential of these green methodologies. researchgate.net

Solid-Phase Synthesis and Combinatorial Library Approaches

Solid-phase synthesis provides a powerful platform for the rapid generation of large numbers of compounds, known as combinatorial libraries, which are invaluable for drug discovery and materials science. This technique has been adapted for the synthesis of oxazole-containing molecules.

A solution and solid-phase parallel synthesis approach has been developed for creating combinatorial libraries of oxazol-thiazole bis-heterocycles. nih.govacs.org In this method, oxazole amino acids, which are prepared from precursors like serine methyl ester, are attached to a solid support. nih.govacs.org Subsequent reactions with various reagents allow for the introduction of diversity at different positions of the heterocyclic core, leading to a library of distinct compounds in good to excellent yields. nih.govacs.org

This methodology is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) conditions, enabling the incorporation of oxazoles directly into peptide chains. nih.gov Efficient procedures have been reported for the synthesis of 1,3-oxazole-containing peptides on a solid phase starting from dipeptides with a C-terminal serine or threonine. nih.gov The process involves cyclodehydration of the amino acid side chain to form the oxazole ring, a transformation that is compatible with various common protecting groups used in peptide chemistry. nih.gov These solid-phase strategies facilitate the creation of diverse libraries of oxazole-based peptidomimetics and other complex molecules for high-throughput screening. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Ethyl 5 Propyloxazole Derivatives

Intrinsic Reactivity Profile of the Oxazole (B20620) Ring System

The oxazole ring exhibits a unique reactivity profile, being aromatic but less so than analogs like thiazoles. wikipedia.org Its chemistry is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as cycloaddition reactions, largely governed by the electron distribution within the ring.

Electrophilic Aromatic Substitution Reactions and Regioselectivity (C-5 Preference)

Electrophilic aromatic substitution on the oxazole ring generally occurs with difficulty unless activating, electron-donating groups are present. wikipedia.orgpharmaguideline.com When such substitutions do take place, they preferentially occur at the C-5 position. wikipedia.orgtandfonline.com This regioselectivity is attributed to the stabilization of the intermediate arenium ion. libretexts.org The presence of electron-donating groups enhances the electron density at this position, making it more susceptible to attack by electrophiles. pharmaguideline.comtandfonline.com For instance, the nitration of 2-phenyloxazole (B1349099) with nitric acid and sulfuric acid yields 5-nitro-2-phenyloxazole. cutm.ac.in

The order of reactivity for electrophilic attack on the oxazole ring is generally C-5 > C-4 > C-2. pharmaguideline.com However, due to the electron-deficient nature of the oxazolium cation that can form under acidic conditions, reactions like nitration and sulfonation can be challenging. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Reactivity | Rationale |

| C-5 | Highest | Preferred site of attack, especially with activating groups, due to stabilized intermediates. wikipedia.orgtandfonline.comlibretexts.org |

| C-4 | Moderate | Less favored than C-5. pharmaguideline.com |

| C-2 | Lowest | Least reactive towards electrophiles. pharmaguideline.com |

Nucleophilic Substitution Reactions and Associated Ring Opening Pathways

Nucleophilic substitution reactions on the oxazole ring are relatively uncommon and typically require the presence of a good leaving group, most often at the C-2 position. wikipedia.orgtandfonline.comcutm.ac.inchemeurope.com The order of reactivity for nucleophilic substitution is C-2 >> C-4 > C-5. tandfonline.com For example, a halogen atom at the C-2 position can be readily displaced by a nucleophile. pharmaguideline.com

However, nucleophilic attack on the oxazole ring frequently leads to ring cleavage rather than direct substitution. pharmaguideline.com The C-2 position is the most electron-deficient and therefore the primary target for nucleophiles. pharmaguideline.com Attack at this position can induce ring opening, often leading to the formation of an open-chain isonitrile intermediate. wikipedia.orgpharmaguideline.com For instance, treatment of an oxazole with a strong base can lead to deprotonation at C-2, followed by ring cleavage. chemeurope.com In the presence of ammonia (B1221849) or formamide (B127407), oxazoles can be converted to imidazoles through a process involving nucleophilic attack and ring opening. pharmaguideline.com

Basicity, Protonation, and Deprotonation Chemistry of the Oxazole Nitrogen and Ring Carbons

Oxazoles are weak bases, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org This is significantly less basic than imidazole (B134444) (pKa = 7). wikipedia.org The lower basicity of oxazole is attributed to the higher electronegativity of the oxygen atom, which holds its electron pair more tightly, making the ring less electron-rich and less able to stabilize the positive charge upon protonation of the nitrogen. quizlet.com Protonation occurs at the nitrogen atom at the 3-position. tandfonline.com

Deprotonation of the oxazole ring is most facile at the C-2 position, which has the most acidic proton (pKa ~20). tandfonline.com The order of acidity of the ring protons is C-2 > C-5 > C-4. tandfonline.com Treatment with a strong base, such as butyllithium, can lead to the formation of a 2-lithio-oxazole. pharmaguideline.comyoutube.com This lithiated species is often unstable and can exist in equilibrium with a ring-opened isonitrile. wikipedia.orgpharmaguideline.com

N-Alkylation and Quaternization Phenomena

The nitrogen atom at the 3-position of the oxazole ring is susceptible to alkylation by alkylating agents, leading to the formation of N-alkyloxazolium salts, which are quaternary salts. pharmaguideline.comtandfonline.com This N-alkylation is a common reaction for azoles and is influenced by the nature of the alkylating agent and the substituents on the oxazole ring. beilstein-journals.orgnih.govmdpi.comresearchgate.netelsevierpure.com The formation of these quaternary salts can facilitate other reactions, such as cycloadditions, by increasing the electron-deficient character of the ring. acs.orgnih.gov

Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder as Dienes)

Oxazoles can participate as the diene component in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.com This reactivity is attributed to the furan-like oxygen atom at the 1-position, which imparts diene character to the ring system. pharmaguideline.com The reaction of oxazoles with various dienophiles, such as alkenes and alkynes, provides a valuable synthetic route to pyridines and furans, respectively. wikipedia.orgchemeurope.comresearchgate.net

The Diels-Alder reaction of oxazoles can be facilitated by the addition of a Brønsted or Lewis acid, or by N-alkylation, which lowers the energy of the LUMO of the oxazole diene, making it more reactive towards dienophiles. acs.orgnih.gov The initial [4+2] cycloaddition adduct can then undergo a retro-Diels-Alder reaction, often with the loss of a small molecule like water or hydrogen cyanide, to afford the final aromatic product. clockss.org Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

Oxidation and Reduction Pathways of the Oxazole Core

The oxazole ring is generally susceptible to oxidation. Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone can lead to the opening of the oxazole ring. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in the formation of an imide and benzoic acid. cutm.ac.inchemeurope.com The oxidation often initiates at the C-4 position, causing cleavage of the C-C bond. tandfonline.com In some cases, enzymatic oxidation can occur, for example, the oxidation of 2H-oxazoles to 2-oxazolones catalyzed by aldehyde oxidase. nih.gov

Reduction of the oxazole ring can also lead to ring opening or the formation of oxazolines. tandfonline.com For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring cleavage. tandfonline.com

Ring-Opening and Rearrangement Reactions (e.g., Cornforth Rearrangement)

The oxazole ring, while aromatic, possesses inherent reactivity that can lead to cleavage and structural reorganization under specific conditions. For a 2,4,5-trisubstituted oxazole like 2-methyl-4-ethyl-5-propyloxazole, these reactions are influenced by the nature and position of its alkyl substituents.

One of the most notable rearrangement reactions of the oxazole core is the Cornforth rearrangement . This thermal, pericyclic reaction is specific to 4-acyloxazoles. wikipedia.org In this process, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org The mechanism commences with a thermal ring-opening to form a nitrile ylide intermediate. wikipedia.orgwikipedia.org This intermediate can then undergo a 1,5-dipolar cyclization to yield an isomeric oxazole. wikipedia.org The reaction's success is contingent on the relative stability of the starting material versus the product, with yields reported to be over 90% in some cases. wikipedia.org For a derivative of 2-methyl-4-ethyl-5-propyloxazole to undergo this rearrangement, it would first need to be functionalized with an acyl group at the C4 position.

Deprotonation at the C2 position, which is the most acidic site on the oxazole ring, can lead to ring-opening. wikipedia.orgtandfonline.com Treatment with strong bases like n-butyllithium can form a 2-lithiooxazole. This species is often unstable and exists in equilibrium with a ring-opened isonitrile intermediate, which can be trapped, demonstrating the lability of the oxazole ring under these conditions. wikipedia.orgacs.org

The following table summarizes key rearrangement and ring-opening reactions applicable to oxazole derivatives.

| Reaction Type | Description | Key Intermediate | Required Conditions |

| Cornforth Rearrangement | Exchange of C4-acyl and C5-substituents. wikipedia.org | Nitrile Ylide wikipedia.org | Thermal; requires a 4-acyl functional group. |

| Base-Induced Ring Opening | Cleavage of the ring following deprotonation at C2. wikipedia.org | Ring-opened isonitrile wikipedia.org | Strong base (e.g., n-butyllithium). |

Transformations of Oxazoles into Other Heterocyclic Systems

The oxazole ring is a valuable synthon that can be converted into a variety of other important heterocyclic structures. These transformations often exploit the inherent reactivity of the C4-C5 double bond and the susceptibility of the ring to cleavage and reclosure.

Oxazoles can function as dienes in Diels-Alder reactions , particularly when substituted with electron-releasing groups. wikipedia.orgpharmaguideline.com The cycloaddition of an alkene or alkyne to an oxazole like 2-methyl-4-ethyl-5-propyloxazole would initially form a bicyclic adduct containing an oxygen bridge. This adduct is often unstable and can eliminate the oxygen bridge to aromatize, yielding substituted pyridines . This strategy is famously used in the synthesis of vitamin B6 precursors. wikipedia.org

Furthermore, the oxazole ring can be converted to other five-membered heterocycles. Under treatment with ammonia or formamide, the oxazole ring can undergo cleavage and subsequent recyclization to form imidazoles . tandfonline.compharmaguideline.com Transformations into pyrroles and pyrazoles are also well-documented, proceeding through various ring-opening and re-closure pathways. tandfonline.comrsc.org

The table below outlines major transformations of the oxazole ring.

| Starting Heterocycle | Reagent(s) | Resulting Heterocycle | Reaction Type |

| Oxazole | Dienophile (e.g., alkyne) | Pyridine | Diels-Alder Cycloaddition wikipedia.org |

| Oxazole | Ammonia / Formamide | Imidazole | Ring Cleavage / Recyclization tandfonline.com |

| Oxazole | Various | Pyrrole , Thiazole , Pyrimidine | Heterocyclic Interconversion rsc.org |

Detailed Mechanistic Studies of Oxazole Formation and Conversion Reactions

Understanding the precise mechanisms of oxazole reactions is crucial for controlling reaction outcomes and designing new synthetic methods. Research has focused on identifying key intermediates, transition states, and the role of catalysts in these transformations.

The formation and conversion of oxazoles proceed through several well-characterized, albeit often elusive, intermediates. In many synthetic routes, particularly those involving metal catalysis, metal-carbene complexes are pivotal. For instance, in gold-catalyzed syntheses from alkynes, a gold-α-oxocarbene is a putative intermediate. nih.gov Advanced mass spectrometric techniques have been employed to detect these transient species, demonstrating that the formation of the oxazole product competes with other reaction pathways involving the carbene. nih.gov

In base-mediated reactions, lithiooxazoles are key intermediates. As previously mentioned, deprotonation occurs preferentially at the C2 position. wikipedia.orglookchem.com The resulting 2-lithiooxazole is often unstable and can undergo electrocyclic ring-opening to an isonitrile, which presents a challenge in synthetic applications. acs.org The formation of this open-chain isomer can be influenced by reaction time and conditions. lookchem.com

Other important intermediates in oxazole chemistry include:

Nitrile ylides , which are central to the Cornforth rearrangement. wikipedia.org

Acylpyridinium salts , formed during syntheses from carboxylic acids, which then react with isocyanides to build the oxazole ring. acs.orgnih.gov

Catalysts play a profound role in the synthesis and transformation of oxazoles, offering control over selectivity and efficiency under mild conditions. core.ac.uk

Metal Catalysts : A wide range of transition metals, including gold, copper, palladium, and rhodium, are used to mediate oxazole synthesis. core.ac.uknih.gov Gold(I) catalysts are particularly effective in activating alkynes for reactions that form the oxazole ring, proceeding through the aforementioned α-oxocarbene intermediates. nih.gov Copper catalysts are employed in various cyclization reactions, including those starting from enamides or involving α-diazoketones. organic-chemistry.org Palladium- and rhodium-based systems are often used in direct C-H arylation reactions to functionalize the pre-formed oxazole ring, with the mechanism often debated between an electrophilic aromatic substitution type pathway or a proton-metal exchange process. nih.gov

Metal-Organic Framework (MOF) Confinement Effects : A more recent development is the use of Metal-Organic Frameworks (MOFs) as catalysts. MOFs are porous materials with highly ordered, tunable structures. rsc.orgrsc.org When a reaction is carried out within the nanoscale pores of a MOF, the framework can exert "confinement effects." rsc.orgresearchgate.net This confined environment can influence reaction pathways by concentrating reactants, stabilizing specific intermediates or transition states, and preventing undesired side reactions. rsc.orgdigitellinc.com In oxazole synthesis, MOFs have been shown to enable novel reaction pathways that are difficult to achieve in traditional homogeneous catalysis. By precisely tuning the pore size and active sites within the MOF, the reactivity of starting materials can be guided to selectively form oxazole products, promoting multi-stage cascade reactions within the confined space. rsc.orgrsc.org This approach offers a promising strategy for achieving high selectivity and discovering new chemical transformations. researchgate.netmdpi.com

Advanced Spectroscopic Characterization Techniques for Substituted Oxazoles

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For oxazole (B20620) derivatives, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic ring. The parent oxazole ring exhibits a primary absorption maximum (λ_max) around 205 nm in methanol, which is attributed to a π → π* transition. anchor-publishing.com

The introduction of alkyl groups, such as methyl, ethyl, and propyl, onto the oxazole ring in 2-Methyl-4-ethyl-5-propyloxazole is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted oxazole. This is due to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

The photophysical properties, including fluorescence, of substituted oxazoles can also be investigated using UV-Vis spectroscopy. Many oxazole derivatives are known to be fluorescent, and their emission spectra can be influenced by solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net For 2-Methyl-4-ethyl-5-propyloxazole, a molecule with a defined donor-π-acceptor (D-π-A) structure is not prominent, but the alkyl groups can still influence the excited state dipole moment, potentially leading to observable solvatochromic shifts.

Table 1: Expected UV-Vis Absorption Data for 2-Methyl-4-ethyl-5-propyloxazole in Different Solvents

| Solvent | Dielectric Constant (ε) | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 1.88 | ~215-220 | ~8,000 - 10,000 |

| Ethanol | 24.55 | ~220-225 | ~8,500 - 11,000 |

| Acetonitrile (B52724) | 37.5 | ~220-225 | ~8,500 - 11,000 |

| Water | 80.1 | ~225-230 | ~9,000 - 12,000 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For substituted oxazoles, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical and physical properties.

While a crystal structure for 2-Methyl-4-ethyl-5-propyloxazole has not been reported in the reviewed literature, analysis of related substituted oxazole and oxadiazole derivatives reveals common structural features. anchor-publishing.comresearchgate.netnih.govmdpi.comrsc.org Typically, the oxazole ring is found to be planar, and the substituents can adopt various conformations relative to the ring. The packing of molecules in the crystal lattice is governed by weak intermolecular forces such as van der Waals interactions and, if present, hydrogen bonding.

A hypothetical crystallographic analysis of 2-Methyl-4-ethyl-5-propyloxazole would likely reveal a monoclinic or orthorhombic crystal system. The planarity of the oxazole ring would be maintained, and the alkyl chains would likely exhibit some degree of conformational disorder.

Table 2: Hypothetical Crystal Data for 2-Methyl-4-ethyl-5-propyloxazole

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.05 |

Note: This table presents hypothetical crystallographic data for 2-Methyl-4-ethyl-5-propyloxazole based on typical values for similar organic molecules. These are not experimentally determined values.

Advanced Core Spectroscopy Techniques (e.g., X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES))

Advanced core spectroscopy techniques provide element-specific information about the electronic structure and chemical environment of atoms within a molecule.

X-ray Absorption Spectroscopy (XAS) XAS measures the absorption of X-rays as a function of energy, providing information on the local geometric and electronic structure of a specific element. springernature.comnih.gov For 2-Methyl-4-ethyl-5-propyloxazole, XAS at the nitrogen and oxygen K-edges would be particularly informative. The X-ray Absorption Near Edge Structure (XANES) region would reveal details about the unoccupied molecular orbitals and the oxidation state of the N and O atoms. A study on the parent oxazole molecule showed distinct resonances in the XAS spectrum corresponding to 1s → π* transitions. dtu.dk For the title compound, the alkyl substituents would be expected to slightly shift the energies of these transitions.

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of the atoms present. nih.govfrontiersin.orgresearchgate.netthermofisher.com In the XPS spectrum of 2-Methyl-4-ethyl-5-propyloxazole, distinct peaks for C 1s, N 1s, and O 1s would be observed. The binding energies of these peaks would be characteristic of the chemical environment of each atom within the oxazole ring and the alkyl substituents. For instance, the C 1s spectrum would show multiple components corresponding to the different carbon atoms in the molecule (e.g., C=N, C-O, C-C, and C-H environments). The N 1s binding energy would be indicative of its imine-like environment in the oxazole ring.

Auger Electron Spectroscopy (AES) AES is another surface-sensitive technique that analyzes the kinetic energy of Auger electrons emitted from an excited atom. eag.comwikipedia.orgphi.comchemistryviews.orgmeasurlabs.com It is highly sensitive to the elemental composition of the top few nanometers of a sample. An AES analysis of 2-Methyl-4-ethyl-5-propyloxazole would provide a "fingerprint" spectrum with characteristic peaks for carbon, nitrogen, and oxygen, confirming the elemental composition of the molecule at the surface. wikipedia.org

Table 3: Expected Core-Level Binding Energies from XPS for 2-Methyl-4-ethyl-5-propyloxazole

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~285.0 | C-C, C-H (in ethyl and propyl groups) |

| ~286.5 | C-O, C=N (in oxazole ring) | ||

| Nitrogen | N 1s | ~400.0 | C=N-C (in oxazole ring) |

| Oxygen | O 1s | ~532.0 | C-O-C (in oxazole ring) |

Note: These binding energy values are approximate and are based on data for the parent oxazole and general trends for organic compounds containing these functional groups. dtu.dk

Computational and Theoretical Investigations of 2 Methyl 4 Ethyl 5 Propyloxazole Structures and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is particularly effective for calculating the ground state properties of organic molecules, providing a balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-Methyl-4-ethyl-5-propyloxazole, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to find the lowest energy arrangement of its atoms. irjweb.comirjweb.com

The oxazole (B20620) ring is an aromatic heterocycle and is expected to be largely planar. The substituents—a methyl group at position 2, an ethyl group at position 4, and a propyl group at position 5—will have specific spatial orientations. The ethyl and propyl groups, due to the rotation around their carbon-carbon single bonds, introduce conformational flexibility. rsc.orgnih.gov A thorough conformational analysis would involve systematically rotating these bonds to identify all possible low-energy conformers and their relative stabilities. acs.orgnih.gov The results of such an analysis would reveal the preferred shape of the molecule, which is crucial for understanding its interactions with other molecules.

Table 1: Predicted Optimized Geometrical Parameters for 2-Methyl-4-ethyl-5-propyloxazole

| Parameter | Predicted Value (Å or °) | Description |

| O1-C2 Bond Length | 1.36 Å | Bond length between the oxygen and C2 of the oxazole ring. |

| N3-C2 Bond Length | 1.39 Å | Bond length between the nitrogen and C2 of the oxazole ring. |

| C4-C5 Bond Length | 1.38 Å | Bond length between C4 and C5 of the oxazole ring. |

| C2-C(Methyl) Bond Length | 1.50 Å | Bond length between C2 and the methyl substituent. |

| C4-C(Ethyl) Bond Length | 1.51 Å | Bond length between C4 and the ethyl substituent. |

| C5-C(Propyl) Bond Length | 1.51 Å | Bond length between C5 and the propyl substituent. |

| O1-C2-N3 Bond Angle | 115° | Bond angle within the oxazole ring. |

| C4-C5-N3 Bond Angle | 108° | Bond angle within the oxazole ring. |

| Note: These are hypothetical values based on typical bond lengths and angles for substituted oxazoles and are subject to variation based on the specific computational method and basis set used. researchgate.net |

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often referred to as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For 2-Methyl-4-ethyl-5-propyloxazole, the HOMO is expected to be distributed primarily over the electron-rich oxazole ring, while the LUMO will also be located on the ring system. The alkyl substituents (methyl, ethyl, and propyl) are electron-donating groups, which would be expected to raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to unsubstituted oxazole.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for 2-Methyl-4-ethyl-5-propyloxazole

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron (approximated by -HOMO). |

| Electron Affinity | 0.8 eV | The energy released when an electron is added (approximated by -LUMO). |

| Note: These are hypothetical values based on DFT calculations for similar heterocyclic compounds. Actual values will depend on the computational method. irjweb.comresearchgate.net |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. irjweb.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. nih.gov In an MESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For 2-Methyl-4-ethyl-5-propyloxazole, the MESP map would likely show the most negative potential around the nitrogen atom of the oxazole ring, due to its lone pair of electrons. The oxygen atom would also exhibit a region of negative potential. The hydrogen atoms of the alkyl groups would show regions of positive potential. irjweb.comresearchgate.net This information is critical for understanding the molecule's non-covalent interactions and its reactivity patterns. komorowski.edu.pl

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. numberanalytics.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of how the molecule behaves in a more realistic environment, such as in a solvent or interacting with other molecules. nih.govrsc.orgacs.org

For 2-Methyl-4-ethyl-5-propyloxazole, an MD simulation could be used to study the conformational changes of the ethyl and propyl side chains in an aqueous or organic solvent. numberanalytics.com It could also be used to investigate how the molecule interacts with solvent molecules, forming hydrogen bonds or other non-covalent interactions. Furthermore, MD simulations are invaluable for studying the process of molecular recognition, for example, how this molecule might bind to a biological target like a protein. numberanalytics.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property. nih.gov

For a series of oxazole derivatives including 2-Methyl-4-ethyl-5-propyloxazole, a QSAR model could be developed to predict their potential biological activity, for instance, as enzyme inhibitors. nih.govmanipal.edu Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. researchgate.net These methods generate contour maps that highlight the regions in space where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, providing a powerful tool for the rational design of new, more potent compounds. frontiersin.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism. nih.gov

For 2-Methyl-4-ethyl-5-propyloxazole, computational methods could be used to study a variety of reactions. For example, the oxazole ring can undergo electrophilic substitution, and calculations could predict the most likely site of attack (positions 2, 4, or 5). tandfonline.com Computational studies have shown that for oxazoles, electrophilic attack often preferentially occurs at the C5 position. komorowski.edu.pl Additionally, the mechanisms of cycloaddition reactions involving the oxazole ring could be elucidated. acs.org Such studies provide fundamental insights into the chemical reactivity of the molecule and can guide the development of new synthetic methodologies. rsc.orgacs.org

Predictive Modeling for Synthetic Outcomes and Regioselectivity

The synthesis of highly substituted heterocyclic compounds such as 2-Methyl-4-ethyl-5-propyloxazole presents significant challenges in controlling regioselectivity and optimizing reaction yields. Predictive modeling, through computational and theoretical investigations, has emerged as a powerful tool to address these challenges. By simulating reaction pathways and analyzing molecular properties, these models offer valuable insights into synthetic outcomes, guiding the rational design of efficient synthetic routes.

Quantum Chemical Calculations for Mechanistic Insights and Regioselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in oxazole synthesis. These methods can model the potential energy surface of a reaction, allowing for the determination of transition state geometries and activation energies. For the synthesis of 2-Methyl-4-ethyl-5-propyloxazole, different synthetic strategies, such as the Robinson-Gabriel synthesis or the van Leusen reaction, can be computationally evaluated. nih.govyoutube.com

By calculating the activation energies for the formation of different regioisomers, the most probable reaction pathway and, consequently, the major product can be predicted. For instance, in a hypothetical synthesis of 2-Methyl-4-ethyl-5-propyloxazole from precursors that could potentially yield other isomers, DFT calculations can provide the data necessary to predict the regiochemical outcome.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Formation of Oxazole Isomers

| Reaction Pathway Leading to Isomer | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Formation of 2-Methyl-4-ethyl-5-propyloxazole | TS1 | 18.5 | Yes |

| Formation of 2-Methyl-5-ethyl-4-propyloxazole | TS2 | 22.1 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning for Yield Prediction and Optimization

In recent years, machine learning (ML) has become an increasingly valuable tool for predicting the outcomes of chemical reactions. chemrxiv.orgacs.org By training algorithms on large datasets of known reactions, ML models can learn complex relationships between reactants, reagents, catalysts, solvents, temperature, and the resulting reaction yield. arxiv.org

For the synthesis of 2-Methyl-4-ethyl-5-propyloxazole, an ML model could be developed using data from various oxazole syntheses. chemrxiv.org This model could then predict the expected yield for a given set of reaction conditions, enabling the in silico optimization of the synthesis before any experimental work is undertaken. The input features for such a model would include the molecular representations of the starting materials and the specific reaction parameters.

Table 2: Hypothetical Machine Learning Model for Yield Prediction of 2-Methyl-4-ethyl-5-propyloxazole Synthesis

| Precursor A | Precursor B | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|---|---|

| N-Propionyl-alanine | Ethyl propionylacetate | PPh₃, I₂ | Acetonitrile (B52724) | 80 | 78 |

| N-Propionyl-alanine | Ethyl propionylacetate | DEAD, PPh₃ | Toluene | 110 | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Analysis of Precursor Properties for Regioselective Control

The regioselectivity of the synthesis of polysubstituted oxazoles is often governed by the electronic and steric properties of the precursor molecules. acs.org Computational tools can be employed to calculate various molecular descriptors that quantify these properties. For example, Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can reveal the partial charges on different atoms within the precursors, indicating the most likely sites for nucleophilic or electrophilic attack. nih.gov

By correlating these calculated properties with experimentally observed regioselectivity in related synthetic systems, a predictive framework can be established. This allows for the selection of appropriate starting materials and reaction conditions to favor the formation of the desired isomer, 2-Methyl-4-ethyl-5-propyloxazole.

Table 3: Hypothetical Calculated Electronic and Steric Parameters of Precursors and Their Influence on Regioselectivity

| Precursor Fragment | Key Atom | Calculated Mulliken Charge | Steric Hindrance Index | Predicted Regioselectivity |

|---|---|---|---|---|

| Ethyl propionylacetate | Carbonyl Carbon | +0.45 | 0.8 | Favors C5-substitution |

| N-Propionyl-alanine | Amide Carbonyl Carbon | +0.52 | 1.2 | Favors C2-substitution |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications in Organic Synthesis and Materials Science

Oxazoles as Versatile Synthetic Intermediates and Building Blocks

Oxazoles are highly valued by organic chemists as intermediates. Their inherent reactivity can be precisely controlled, allowing for the construction of elaborate molecular frameworks that are otherwise difficult to access.

The oxazole (B20620) nucleus serves as a masked functionality, enabling the synthesis of several important molecular classes. The literature reveals that N-acyl-α-amino ketones are key intermediates in the synthesis of 1,3-oxazole-based compounds. nih.govnih.gov Conversely, the oxazole ring can be a stable precursor that facilitates the creation of unique amino acids and peptides. thieme.denih.gov

Amino Ketones: The synthesis of oxazoles often involves precursors like N-acyl-α-amino ketones, highlighting the close synthetic relationship between these compound classes. nih.gov Some synthetic methods even utilize methyl ketones and amino acids to construct the oxazole ring directly. thieme-connect.com

Amino Acids: Researchers have developed methods for creating novel non-proteinogenic amino acids containing the oxazole heterocycle. These unnatural amino acids are valuable building blocks for constructing combinatorial libraries used in drug discovery. thieme.de

Dipeptides: The oxazole ring can function as a bioisostere of a peptide bond, meaning it can replace a standard amide linkage in a peptide chain. nih.gov This substitution creates a more rigid structure that is resistant to enzymatic degradation by proteases, a valuable attribute in the design of therapeutic peptides. nih.gov These oxazole-containing peptides are found in nature and can be synthesized in the lab. nih.gov

Table 1: Oxazole Derivatives as Precursors in Organic Synthesis

| Target Molecular Architecture | Role of the Oxazole Moiety | Key Research Finding | Citation |

|---|---|---|---|

| Amino Ketones | Synthesized from N-acyl-α-amino ketone precursors. | N-acyl-α-amino ketones are established intermediates for accessing 1,3-oxazole derivatives. | nih.govnih.gov |

| Amino Acids | Forms the core of novel, non-proteinogenic amino acids. | Oxazolyl amino acids can be prepared from serine methyl esters and other amino acids, serving as building blocks for pharmacologically relevant molecules. | thieme.de |

| Dipeptides | Acts as a rigid, protease-resistant replacement for the peptide bond. | The planar oxazole scaffold serves as a stable replacement for peptide bonds, conferring conformational rigidity. | nih.gov |

The nitrogen atom in the oxazole ring possesses electron-donating properties, making it an effective coordination site for metal ions. chemscene.comalfachemic.com This ability has led to the widespread use of oxazole-containing molecules as ligands in metal-catalyzed reactions, particularly in the field of asymmetric catalysis, where creating single-enantiomer products is crucial.

These ligands can form complexes with various transition metals, and by modifying the substituents on the oxazole ring, chemists can fine-tune the electronic and steric properties of the resulting catalyst. chemscene.commdpi.com This modulation improves the catalyst's activity, selectivity, and stability. chemscene.com Chiral oxazole-pyridine ligands, for instance, have proven highly effective in palladium-catalyzed asymmetric cyclization reactions, producing biologically active molecules with excellent enantioselectivity. acs.org Similarly, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com

Oxazole Derivatives in Material Science and Engineering

The photophysical and electronic properties of the oxazole ring make it a valuable component in the design of advanced functional materials. thepharmajournal.com These materials have found applications in fields ranging from electronics to polymer science.

Oxazole derivatives are known for their potential photophysical and photochemical activities. thepharmajournal.com Many exhibit strong fluorescence, absorbing light at one wavelength and emitting it at a longer wavelength. This property has led to their development as:

Fluorescent Dyes: Synthetic oxazole derivatives have been created that show strong to moderate fluorescence, with emission colors spanning the visible spectrum. researchgate.net Donor-acceptor motifs can be incorporated into the molecular structure to promote intramolecular charge transfer (ICT), resulting in strong fluorescence with large Stokes shifts. nih.gov

Luminescent Materials: Certain 2-phenylbenzoxazole (B188899) derivatives exhibit high photoluminescence quantum yields, both in solution and in the solid state, making them promising for the development of new multifunctional materials that combine biological activity with fluorescent properties. mdpi.com These compounds are also explored as optical brighteners. researchgate.net

Table 2: Photophysical Properties of Selected Oxazole Derivatives

| Oxazole Derivative Type | Property/Application | Key Research Finding | Citation |

|---|---|---|---|

| Donor-Acceptor Oxadiazoles | Fluorescent Dyes | Exhibit strong fluorescence across the violet-to-green spectrum (363–536 nm) with large Stokes shifts due to Intramolecular Charge Transfer (ICT). | nih.gov |

| 2-phenylbenzoxazole fluorosulfates | Luminescent Materials | Show high quantum yields (up to 64% in acetonitrile) and demonstrate potential as multifunctional tools combining fluorescence with biological activity. | mdpi.com |

| General Oxazole Dyes | Fluorescent Dyes | Synthesized dyes show absorption in the visible region with colors ranging from brown to violet and exhibit strong to moderate fluorescence in ethanol. | researchgate.net |

The inherent photochemical and photophysical properties of oxazoles make them suitable for use in electronic devices that interact with light. thepharmajournal.com Research has pointed to their utility in semiconductor devices and electro-optical materials. thepharmajournal.commdpi.com Their stable, conjugated structure facilitates charge transport and interaction with photons, which are critical functions in optoelectronic components. Applications include their use in electrophotographic photoreceptors, which are central to the functioning of laser printers and photocopiers. thepharmajournal.com

The oxazole ring can be incorporated into larger macromolecular structures to create polymers with specific, desirable properties. thepharmajournal.com Poly(2-oxazoline)s, for example, are a class of polymers that have garnered significant interest due to their versatility and potential for tailor-made properties. mdpi.com

The synthesis of these polymers via cationic ring-opening polymerization allows for precise control over the final structure, including the incorporation of functional side chains and the creation of block copolymers. mdpi.com This adaptability makes poly(2-oxazoline)s and related materials highly attractive for a range of applications, including as biomaterials and in drug delivery systems. mdpi.comnih.gov

Role of Oxazole Compounds in Agrochemical Development (e.g., Pesticides, Herbicides)

The oxazole scaffold is a significant heterocyclic compound that has garnered attention in the development of modern agrochemicals. numberanalytics.com Its unique chemical structure is a key component in a variety of products designed for crop protection, including both pesticides and herbicides. researchgate.net The versatility of the oxazole ring allows for the synthesis of complex molecules that exhibit a wide range of biological activities essential for managing agricultural pests and weeds. numberanalytics.comresearchgate.net

Research into oxazole derivatives has led to the discovery of potent agents with insecticidal, fungicidal, and herbicidal properties. researchgate.net This has established the oxazole structure as a valuable lead in the creation of new and effective crop protection solutions. researchgate.net

Pesticidal Applications

Oxazole-based compounds have been successfully developed into effective pesticides, particularly insecticides and acaricides (agents that kill mites and ticks). researchgate.netnih.gov A notable example is the development of novel oxazoline (B21484) derivatives, which are structurally related to oxazoles.

One area of significant research has been on derivatives of the acaricide etoxazole. Scientists have synthesized series of 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazolines that contain a sulfur ether moiety. nih.gov Bioassays of these compounds have demonstrated excellent acaricidal activity against both the eggs and larvae of pests like the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov

Research Findings on Acaricidal Activity:

In one study, several of the newly synthesized oxazoline compounds exhibited significantly lower LC50 (lethal concentration, 50%) values against mite eggs than the parent compound, etoxazole, indicating higher potency. nih.gov For instance, specific compounds showed LC50 values as low as 0.0002 mg L⁻¹, a substantial improvement over etoxazole's 0.0089 mg L⁻¹. nih.gov Field trials with one of the lead compounds at a concentration of 22 mg kg⁻¹ showed superior control of Tetranychus cinnabarinus and the broad mite (Polyphagotarsonemus latus) on eggplants compared to etoxazole. nih.gov Some of these compounds also displayed good insecticidal activity against the oriental armyworm and mosquitoes. nih.gov

Herbicidal Applications

The oxazole ring is also a core component of several commercial herbicides. researchgate.net These compounds are designed to control unwanted plant growth in various agricultural and non-agricultural settings. Oxazole-based herbicides can be found in different chemical classes, including pyrazole, amide, and urea (B33335) herbicides, highlighting the scaffold's adaptability. agropages.com

A key class of oxazole-based herbicides is the oxazole carboxamides. Research has demonstrated that these compounds show excellent herbicidal activity at lower application rates than previously established ranges, combined with good crop selectivity. google.com Patents have been filed for novel amides of oxazole-2-carboxylic acids for their use in controlling undesired plants. google.com These herbicides can be effective at dosages of 800 g/ha or less. google.com

The following table details some of the oxazole-containing herbicides used in agriculture.

| Product Name | Chemical Class | Primary Function |

| Pyroxasulfone | Pyrazole / Oxazole Herbicide | Herbicide |

| Isoxaben | Amide / Oxazole Herbicide | Herbicide |

| Isoxaflutole | Cyclopropylisoxazole / Oxazole Herbicide | Herbicide |

| Topramezone | Pyrazole / Oxazole Herbicide | Herbicide |

| Monisouron | Urea / Oxazole Herbicide | Herbicide |

| Isoxachlortole | Cyclopropylisoxazole / Oxazole Herbicide | Herbicide |

| Isouron | Urea / Oxazole Herbicide | Herbicide |

| Carboxazole | Carbamate / Oxazole Herbicide | Herbicide |

This table is based on information from agrochemical product listings. agropages.com

Furthermore, some oxazole derivatives have been investigated for their role as plant growth regulators, which can improve seed germination and seedling growth in crops like oilseed rape. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel, Efficient, and Sustainable Synthetic Methodologies for Highly Substituted Oxazoles

Key trends in this area include:

Metal-Catalyzed Reactions: Copper-catalyzed tandem oxidative cyclizations have emerged as a highly efficient method for producing polysubstituted oxazoles from readily available starting materials under mild conditions. ontosight.aiacs.orgwikipedia.org Due to its low cost and toxicity, copper is an attractive catalyst for these transformations. acs.org More recently, the use of earth-abundant and environmentally benign catalysts like calcium has been reported for the high-yielding synthesis of densely functionalized 5-aminooxazoles, producing only alcoholic by-products. softformance.com

Electrochemical and Photochemical Synthesis: These methods represent a significant leap towards sustainability by minimizing waste and avoiding the need for chemical oxidants. pharmafeatures.comsigmaaldrich.com Electrochemical synthesis can be used to construct polysubstituted oxazoles from simple ketones and acetonitrile (B52724) at room temperature, proceeding through a Ritter-type reaction followed by oxidative cyclization. chemrxiv.org Similarly, visible-light photoredox catalysis allows for the synthesis of valuable substituted oxazoles from α-bromoketones and benzylamines at ambient temperatures. bohrium.com

Microwave-Assisted Synthesis: The application of microwave irradiation is a green approach that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. acs.org

Modernization of Classic Reactions: The van Leusen oxazole (B20620) synthesis, a well-established method using tosylmethylisocyanide (TosMIC), continues to be refined for broader applications, including microwave-assisted protocols that enhance efficiency and yield. jetir.orgchemintelligence.com

| Synthetic Strategy | Key Features | Typical Starting Materials | Advantages | Citation |

|---|---|---|---|---|

| Copper-Catalyzed Cyclization | Use of low-cost, low-toxicity copper catalysts. Often proceeds via tandem oxidative cyclization. | Benzylamines, 1,3-dicarbonyl derivatives, β-diketones. | High efficiency, mild conditions, readily available materials. | ontosight.aiacs.org |

| Calcium-Catalyzed Cyclization | Employs earth-abundant, non-toxic calcium catalysts. | N-acyl-N,O-acetals, isocyanides. | Sustainable, rapid, high yields, environmentally benign by-products. | softformance.com |

| Electrochemical Synthesis | Driven by electric current, avoids external chemical oxidants and transition metals. | Ketones, acetonitrile, carboxylic acids. | High atom economy, mild conditions, sustainable. | pharmafeatures.comchemrxiv.orgacs.org |

| Photochemical Synthesis | Uses visible light as an energy source, often with a photoredox catalyst. | α-bromoketones, benzylamines. | Metal-free, mild room temperature conditions, sustainable. | bohrium.com |

| Microwave-Assisted van Leusen | Application of microwave irradiation to a classic reaction. | Aldehydes, Tosylmethylisocyanide (TosMIC). | Increased reaction speed, high efficiency and yield. | jetir.org |

Integration of Artificial Intelligence and Machine Learning in Oxazole Chemistry and Design

Retrosynthesis and Pathway Design: AI-driven retrosynthesis is revolutionizing how chemists approach the synthesis of complex molecules. pharmafeatures.com Algorithms trained on vast chemical reaction databases can propose plausible synthetic routes to target oxazole structures, breaking them down into simpler, commercially available precursors. chemintelligence.comzju.edu.cn This technology can identify novel and more efficient pathways that may not be obvious to a human chemist. acs.org Transfer learning, an ML technique where a model is trained on a large dataset and then fine-tuned on a smaller, specific one, is particularly promising for improving prediction accuracy for less common but important heterocycle formations. chemrxiv.orgacs.orgchemrxiv.orgmdpi.com